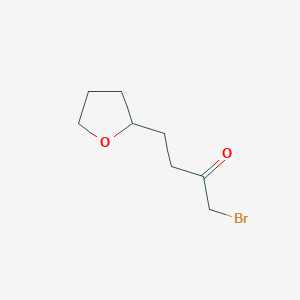

1-Bromo-4-(oxolan-2-yl)butan-2-one

Description

1-Bromo-4-(oxolan-2-yl)butan-2-one is a halogenated ketone featuring a bromo group at position 1, a butan-2-one backbone, and an oxolan-2-yl (tetrahydrofuran-2-yl) substituent at position 3. The bromo group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the oxolan ring contributes to solubility in polar aprotic solvents.

Properties

IUPAC Name |

1-bromo-4-(oxolan-2-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-6-7(10)3-4-8-2-1-5-11-8/h8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQZGMREZMWGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCC(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(oxolan-2-yl)butan-2-one can be synthesized through various synthetic routes, including:

Halogenation: Bromination of 4-(oxolan-2-yl)butan-2-one using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).

Nucleophilic Substitution: Reacting 4-(oxolan-2-yl)butan-2-one with a bromide source such as sodium bromide (NaBr) in the presence of a strong acid like hydrobromic acid (HBr).

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. Continuous flow reactors and batch reactors are commonly employed for this purpose.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(oxolan-2-yl)butan-2-one undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a different compound.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions like refluxing in anhydrous solvents.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydrogenated derivatives.

Substitution: Various nucleophilic substitution products.

Scientific Research Applications

1-Bromo-4-(oxolan-2-yl)butan-2-one has several applications in scientific research, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibitors and other biological targets.

Medicine: Potential use in the development of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-4-(oxolan-2-yl)butan-2-one exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a single-step or multi-step mechanism involving the formation of an intermediate complex.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound may interact with specific enzymes, inhibiting their activity.

Signal Transduction: It may affect signaling pathways in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Reactivity

The compound’s key structural features are compared below with analogs:

Table 1: Structural and Functional Group Comparisons

Key Observations:

- Bromo vs. Hydroxyphenyl Substituents : The bromo group in this compound enhances its reactivity as an alkylating agent compared to 4-(4-hydroxyphenyl)butan-2-one, which is stabilized by hydrogen bonding from the hydroxyl group .

- Oxolan Ring Influence: The oxolan moiety in both this compound and Decitabine contributes to solubility in organic media. However, Decitabine’s additional hydroxyl and amino groups enable specific biological interactions (e.g., DNA incorporation) .

Physicochemical Properties

While direct data are unavailable for the target compound, inferences can be drawn:

- Solubility : The oxolan ring’s ether oxygen may improve solubility in polar solvents (e.g., THF, DMSO) compared to purely aliphatic ketones. However, the bromo group reduces water solubility relative to hydroxylated analogs like 4-(4-hydroxyphenyl)butan-2-one .

- Boiling/Melting Points: Bromine’s high molecular weight likely increases boiling point compared to non-halogenated analogs. The oxolan ring’s rigidity may elevate melting points relative to linear ethers.

Hydrogen Bonding and Crystallography

- Hydrogen Bonding: Unlike 4-(4-hydroxyphenyl)butan-2-one, which forms strong hydrogen bonds via its phenolic -OH group , the target compound’s ketone and ether groups participate in weaker dipole interactions. This difference impacts crystallization behavior, as noted in studies on hydrogen-bonded networks .

Biological Activity

Overview

1-Bromo-4-(oxolan-2-yl)butan-2-one is an organic compound with the molecular formula C9H15BrO2 and a molecular weight of 235.12 g/mol. This compound has garnered attention in biological research due to its potential therapeutic applications and unique reactivity patterns, particularly involving its bromine atom and carbonyl group, which facilitate interactions with various biological targets.

The compound is characterized by:

- Bromine Atom : Enhances reactivity through electrophilic substitution.

- Carbonyl Group : Plays a crucial role in forming covalent bonds with nucleophiles, such as amino acids in proteins, which can lead to enzyme inhibition or modification of biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves:

- Covalent Bond Formation : The bromine atom can form covalent bonds with nucleophilic sites on enzymes, potentially leading to inhibition of enzymatic activity.

- Binding Affinity : The oxane ring structure contributes to the compound's binding affinity, enhancing its specificity towards particular molecular targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, possibly through the activation of apoptotic pathways mediated by its interaction with specific cellular proteins. Further research is required to elucidate the exact mechanisms and efficacy in vivo.

Data Table: Biological Activity Summary

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various Bacterial Strains | Inhibition of growth | |

| Anticancer | Cancer Cell Lines | Induction of apoptosis | |

| Enzyme Inhibition | Specific Enzymes | Covalent modification |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The study concluded that the compound could serve as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. These findings suggest that the compound may exert cytotoxic effects on cancer cells, warranting further investigation into its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.